3-Methyl-5-phenylbenzoic acid
Overview
Description
3-Methyl-5-phenylbenzoic acid is an organic compound with the molecular formula C14H12O2 and a molecular weight of 212.24 g/mol . It is a derivative of benzoic acid, characterized by the presence of a methyl group and a phenyl group attached to the benzene ring. This compound is used in various research fields, including chemistry, biology, and medicine.
Scientific Research Applications
3-Methyl-5-phenylbenzoic acid has several applications in scientific research:
Future Directions
3-Methyl-5-phenylbenzoic acid, due to its unique structure, has potential for various applications in scientific research, including drug synthesis, material science, and organic chemistry investigations. Future research could explore these applications further, potentially leading to new discoveries and advancements in these fields .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as mefenamic acid, are known to bind the prostaglandin synthetase receptors cox-1 and cox-2 . These receptors play a major role as a mediator of inflammation and/or a role for prostanoid signaling in activity-dependent plasticity .
Mode of Action
Compounds with similar structures, like mefenamic acid, inhibit the action of prostaglandin synthetase by binding to the cox-1 and cox-2 receptors . This results in decreased formation of prostaglandin precursors, leading to anti-inflammatory, analgesic, and antipyretic properties .
Biochemical Pathways
Similar compounds like mefenamic acid are known to affect the prostaglandin synthesis pathway . By inhibiting the COX-1 and COX-2 enzymes, these compounds prevent the conversion of arachidonic acid to prostaglandin, thereby reducing inflammation, pain, and fever .
Pharmacokinetics
Similar compounds like mefenamic acid are rapidly absorbed and distributed with a volume of distribution of 106 L/kg . They are metabolized in the liver via CYP2C9 to metabolites and excreted in urine (~52%) and feces (~20%) as unchanged drug and metabolites . The time to peak is 2 to 4 hours and the elimination half-life is 2 hours .
Result of Action
Similar compounds like mefenamic acid exhibit anti-inflammatory, analgesic, and antipyretic activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the stability and efficacy of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-phenylbenzoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses benzene and an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions include maintaining a temperature range of 0-5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The reaction is carried out in reactors equipped with cooling systems to maintain the desired temperature. The product is then purified through recrystallization or distillation to achieve the required purity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-phenylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol or benzaldehyde derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.
3-Methylbenzoic Acid: Similar structure but lacks the phenyl group.
5-Phenylbenzoic Acid: Similar structure but lacks the methyl group.
Uniqueness
3-Methyl-5-phenylbenzoic acid is unique due to the presence of both a methyl group and a phenyl group on the benzene ring. This structural feature imparts distinct chemical and biological properties, making it valuable in various research applications .
Properties
IUPAC Name |
3-methyl-5-phenylbenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-7-12(9-13(8-10)14(15)16)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHBXDIFBLUNPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.